molecular formula C24H24N2O5S B6560696 2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946212-87-9

2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6560696
CAS No.: 946212-87-9
M. Wt: 452.5 g/mol
InChI Key: JRGSZIMNGWGJJC-UHFFFAOYSA-N
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Description

2-Methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery. Its molecular architecture, featuring a tetrahydroquinoline core differentially functionalized with benzenesulfonyl and benzamide groups, is characteristic of scaffolds designed to modulate protein-protein interactions and enzymatic activity. This compound has been identified in specialized chemical libraries, such as the ChEMBL database , underscoring its relevance in probe development and high-throughput screening campaigns. While its precise biological target is an area of active investigation, its structural analogs are known to exhibit activity against a range of kinases and other signaling proteins. Researchers utilize this molecule as a key intermediate or a functional probe to investigate novel biological pathways, to study structure-activity relationships (SAR) in medicinal chemistry programs, and to serve as a starting point for the development of new therapeutic agents for diseases such as cancer and inflammatory disorders. Its research value lies in its potential to reveal new insights into cellular mechanisms and to identify novel targets for pharmacological intervention.

Properties

IUPAC Name

2-methoxy-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-19-10-12-20(13-11-19)32(28,29)26-15-5-6-17-16-18(9-14-22(17)26)25-24(27)21-7-3-4-8-23(21)31-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGSZIMNGWGJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methoxy-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antiproliferative, antibacterial, and enzyme inhibitory activities, drawing from diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • SMILES : COc1ccc(cc1)S(=O)(=O)c1cc(OC)ccc1S(=O)(=O)c1ccc(cc1)C@HNS(C)(=O)=O
  • InChI Key : NXODIUKWAVUFGF-INIZCTEOSA-N

This structure contains multiple functional groups that may contribute to its biological activity, particularly the methoxy and sulfonamide groups which are known for their roles in medicinal chemistry.

Antiproliferative Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar methoxy and sulfonamide groups have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells (IC50 = 3.1 μM) and other lines such as HCT 116 and HEK 293 . The effectiveness of these compounds is often attributed to their ability to induce apoptosis or inhibit cell cycle progression.

Antibacterial Activity

The compound's structure suggests potential antibacterial properties. Studies on related sulfonamide derivatives have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action may involve inhibition of bacterial enzymes or disruption of cell wall synthesis.

Enzyme Inhibition

Enzyme inhibitory activities are another area of interest. Similar compounds have been reported to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . These findings suggest that this compound could be explored for therapeutic applications in neurodegenerative diseases and urea cycle disorders.

Study on Antiproliferative Effects

A study synthesized several N-substituted benzimidazole carboxamides with varying methoxy groups. Among these, a derivative with two hydroxy and one methoxy group exhibited strong antibacterial activity against E. faecalis (MIC = 8 μM) and significant antiproliferative activity against MCF-7 cells (IC50 = 3.1 μM) . This highlights the importance of substituent variation in enhancing biological activity.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups like methoxy enhances the lipophilicity and overall biological efficacy of the compounds. For example, derivatives with multiple methoxy groups showed improved solubility and bioavailability compared to their counterparts .

Data Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntiproliferativeMCF-73.1 μM
AntibacterialE. faecalis8 μM
AChE Inhibition-Strong Inhibition
Urease Inhibition-Strong Inhibition

Comparison with Similar Compounds

Key Observations :

  • The chloro-fluoro substitution in the analog (474.9 Da) increases molecular weight and may enhance lipophilicity compared to the target compound (454.5 Da).
  • IR data for related hydrazinecarbothioamides (ν(C=O) ~1663–1682 cm⁻¹, ν(NH) ~3150–3319 cm⁻¹) suggests similar carbonyl and amine interactions in benzamide derivatives .

Sulfonamide Group Variations

The sulfonamide moiety’s substituents influence steric and electronic properties:

Compound Name Molecular Formula Molecular Weight Sulfonamide Substituent Synthesis Yield Biological Activity References
Target Compound C₂₃H₂₃N₂O₅S 454.5 4-OCH₃-C₆H₄SO₂ Not reported Inferred HDAC/NOS modulation
4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide C₂₁H₂₈N₂O₃S 388.5 4-OCH₃-C₆H₄SO₂ + propyl Not reported Not reported
N-(1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzamide C₂₃H₂₃N₂O₄S 423.5 C₆H₅SO₂ Not reported Enzyme inhibition (inferred)

Key Observations :

  • Replacement of the 4-methoxybenzenesulfonyl group with a plain benzenesulfonyl moiety (423.5 Da) removes electron-donating effects, possibly reducing solubility or target affinity .

Heterocyclic Replacements

Replacing benzamide with other heterocycles modulates electronic and steric profiles:

Compound Name Molecular Formula Molecular Weight Heterocycle Key Spectral Data (MS) Biological Activity References
Target Compound C₂₃H₂₃N₂O₅S 454.5 Benzamide Not reported Inferred HDAC/NOS modulation
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide C₂₁H₂₀N₂O₄S₂ 428.5 Thiophene-2-carboxamide MS (ESI): m/z 428.5 Not reported
(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide C₂₁H₂₁N₂O₅S 413.5 Acrylamide Not reported Antitumor (in vitro/in vivo)

Key Observations :

  • The thiophene carboxamide analog (428.5 Da) introduces sulfur, which may enhance π-stacking interactions but reduce polarity compared to benzamide .
  • The acrylamide derivative (413.5 Da) acts as a Michael acceptor, enabling covalent binding to HDACs or other cysteine-rich targets, explaining its potent antitumor activity .

Key Insights :

  • The 4-methoxybenzenesulfonyl group is a common feature in HDAC inhibitors, suggesting the target compound may share this activity .
  • Methoxy and halogen substitutions on benzamide correlate with improved enzyme inhibitory potency in related NOS inhibitors .

Q & A

Basic Research Question

  • NMR Spectroscopy:
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms sulfonamide/amide linkages .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydroquinoline core .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~483) .
  • HPLC-PDA: Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

How should researchers design in vitro assays to evaluate this compound’s biological activity?

Basic Research Question

  • Target Selection: Prioritize enzymes/receptors with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, kinase inhibitors) .
  • Assay Protocol:
    • Enzyme Inhibition: Use fluorogenic substrates (e.g., 4-MU-linked probes) with IC₅₀ determination via dose-response curves .
    • Cell-Based Assays: Measure cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .
  • Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and solvent-only blanks .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Advanced Research Question

  • Substituent Variation:
    • Modify methoxy groups (e.g., replace with ethoxy, halogen) to assess electronic effects .
    • Explore sulfonamide replacements (e.g., carbamate, urea) .
  • Biological Testing:
    • Compare IC₅₀ values across analogs using standardized assays (see FAQ 3).
    • Correlate activity with computational parameters (e.g., LogP, polar surface area) .
  • Data Analysis:
    • Use multivariate regression to identify critical substituents affecting potency .

How should researchers address contradictions in biological activity data across different assays?

Advanced Research Question

  • Orthogonal Validation:
    • Confirm enzyme inhibition via isothermal titration calorimetry (ITC) alongside fluorogenic assays .
    • Validate cell-based results with CRISPR-mediated target knockout .
  • Structural Analysis:
    • Perform X-ray crystallography or molecular docking to verify binding modes .
    • Check for off-target interactions using proteome-wide profiling (e.g., affinity pulldown/MS) .

What strategies are recommended for elucidating the compound’s mechanism of action?

Advanced Research Question

  • Target Deconvolution:
    • Chemical Proteomics: Use biotinylated analogs for target identification via streptavidin pulldown .
    • Transcriptomics: Profile gene expression changes (RNA-seq) in treated vs. untreated cells .
  • Pathway Analysis:
    • Map differentially expressed genes to KEGG pathways (e.g., apoptosis, oxidative stress) .
    • Validate key nodes via Western blot (e.g., caspase-3 cleavage for apoptosis) .

How can researchers optimize solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Formulation Strategies:
    • Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for aqueous solubility enhancement .
    • Assess logD (octanol/water) to balance lipophilicity and permeability .
  • Pharmacokinetics:
    • Conduct preliminary ADME studies (e.g., microsomal stability, plasma protein binding) .
    • Modify prodrug strategies (e.g., esterification of methoxy groups) for sustained release .

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